

Commercial Suppliers of High-Purity 3'-O-Methylorobol: Application Notes and Protocols

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Compound of Interest

Compound Name: 3'-O-Methylorobol

Cat. No.: B600622

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylorobol is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities. As a derivative of orobol, it is of significant interest to researchers in various fields, including drug discovery and development. This document provides a comprehensive overview of high-purity **3'-O-Methylorobol**, including its commercial suppliers, and detailed application notes and protocols for investigating its potential therapeutic effects. The information is intended to guide researchers in exploring its antioxidant, anti-inflammatory, and osteogenic properties.

Commercial Suppliers

High-purity **3'-O-Methylorobol** (>98% by HPLC) is available from several commercial suppliers specializing in natural products and biochemicals. Researchers should always request a certificate of analysis to confirm purity and identity.

Supplier	Product Name	Purity	CAS Number
BIORLAB	3'-O-Methylorobol	>98% (HPLC)	36190-95-1
MedChemExpress	3'-O-Methylorobol	>98% (HPLC)	36190-95-1
TargetMol	3'-O-Methylorobol	>98% (HPLC)	36190-95-1

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₆ H ₁₂ O ₆
Molecular Weight	300.26 g/mol
IUPAC Name	5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Synonyms	Orobol-3'-methyl ether, 5,7,4'-trihydroxy-3'-methoxyisoflavone

Application Note 1: In Vitro Antioxidant Activity Assessment

Objective: To determine the free radical scavenging activity of **3'-O-Methylorobol** using the DPPH and ABTS assays.

Background: Many isoflavones exhibit antioxidant properties by donating a hydrogen atom or an electron to neutralize free radicals. The DPPH and ABTS assays are common spectrophotometric methods to evaluate this activity.

Quantitative Data Summary:

Disclaimer: Specific IC₅₀ values for **3'-O-Methylorobol** are not widely available in the cited literature. The following table provides example IC₅₀ values for structurally related flavonoids to illustrate the expected range of activity. Researchers are encouraged to determine the specific IC₅₀ for **3'-O-Methylorobol** using the provided protocols.

Compound	DPPH IC50 (μM)	ABTS IC50 (μM)	Reference Compound
3'-O-Methylorobol	To be determined	To be determined	Quercetin
Genistein (related isoflavone)	~10-20	~5-15	Quercetin
Daidzein (related isoflavone)	>100	~20-50	Quercetin

Experimental Protocols:

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a stock solution of **3'-O-Methylorobol** in DMSO (e.g., 10 mM) and make serial dilutions in methanol.
 - Prepare a positive control (e.g., Quercetin or Ascorbic Acid) with a known antioxidant capacity.
- Assay Procedure:
 - In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of various concentrations of **3'-O-Methylorobol**.
 - Include a blank (100 μL methanol + 100 μL DPPH solution) and a control for the compound's color (100 μL compound dilution + 100 μL methanol).
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of scavenging activity using the formula: % Scavenging = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] * 100$
- Plot the percentage of scavenging against the concentration of **3'-O-Methylorobol** and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

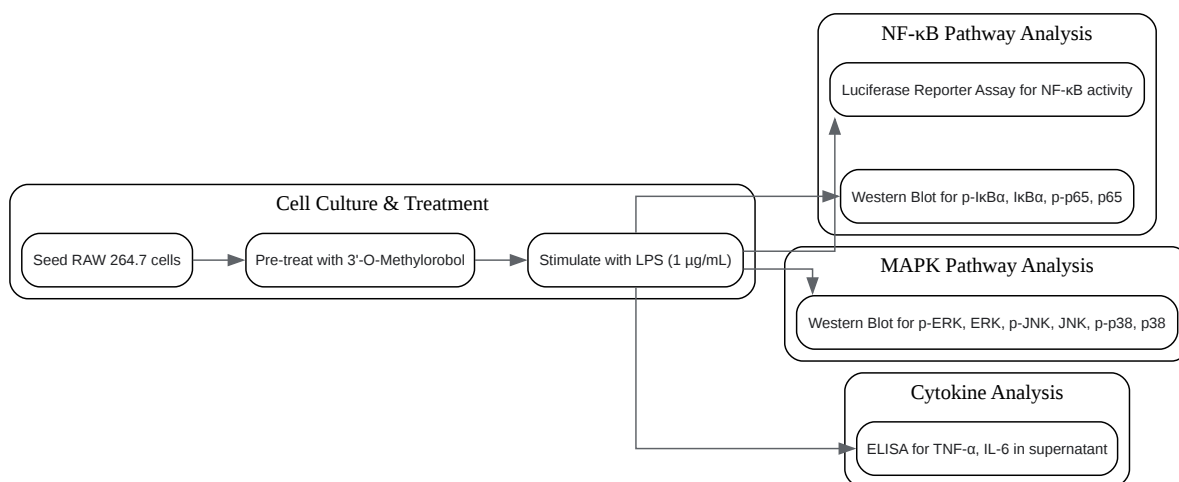
- Preparation of Reagents:
 - Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
 - Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Prepare a stock solution of **3'-O-Methylorobol** in DMSO and serial dilutions in ethanol.
- Assay Procedure:
 - Add 10 μL of the **3'-O-Methylorobol** dilutions to 190 μL of the diluted ABTS radical solution in a 96-well plate.
 - Incubate at room temperature for 6 minutes.
 - Measure the absorbance at 734 nm.
- Data Analysis:
 - Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Application Note 2: Anti-Inflammatory Activity via NF- κ B and MAPK Signaling Pathways

Objective: To investigate the anti-inflammatory effects of **3'-O-Methylorobol** by assessing its ability to inhibit the NF- κ B and MAPK signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages or HaCaT keratinocytes).

Background: The NF- κ B and MAPK signaling pathways are crucial mediators of the inflammatory response.[1] Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting these pathways.[2]

Experimental Workflow:



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Workflow for Anti-Inflammatory Assays

Experimental Protocols:

1. Cell Culture and Treatment

- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability and ELISA).
- Pre-treat the cells with various concentrations of **3'-O-Methylorobol** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for cytokine production).

2. Western Blot Analysis for NF-κB and MAPK Signaling

- After treatment, lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38).
- Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

3. NF-κB Luciferase Reporter Assay

- Transfect cells that stably express an NF-κB luciferase reporter gene with a control plasmid.
- Treat the cells with **3'-O-Methylorobol** and LPS as described above.
- Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

4. ELISA for Pro-inflammatory Cytokines

- Collect the cell culture supernatant after 24 hours of LPS stimulation.

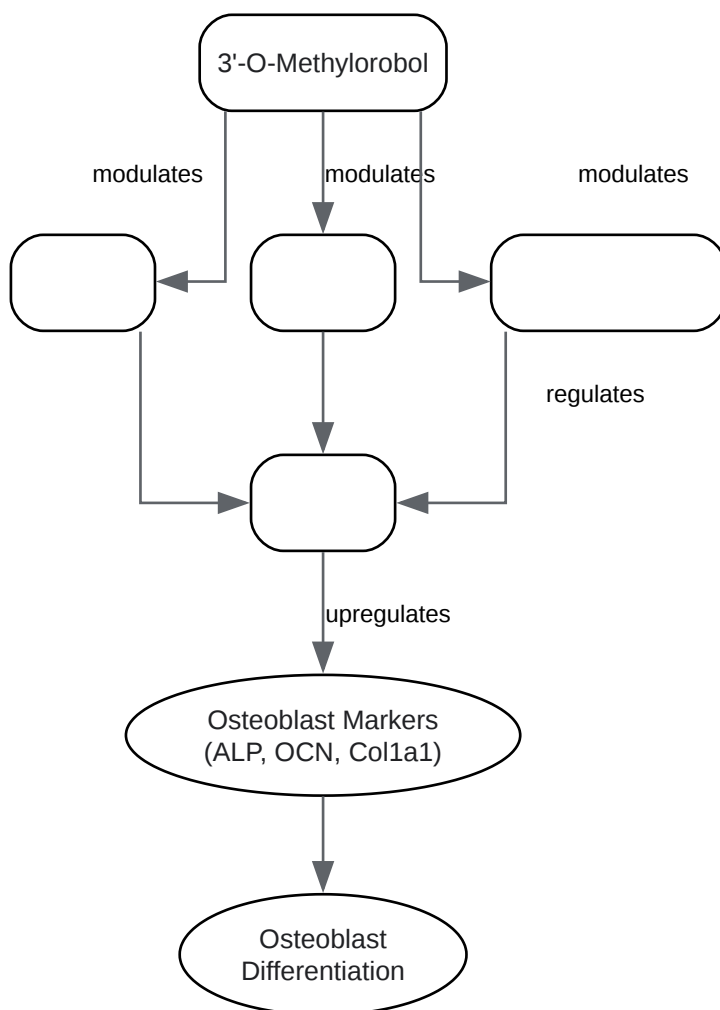
- Measure the concentrations of TNF- α and IL-6 in the supernatant using commercially available ELISA kits.

Application Note 3: Osteogenic Differentiation Potential

Objective: To evaluate the effect of **3'-O-Methylorobol** on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1 or primary bone marrow stromal cells).

Background: Some isoflavones are known to promote osteoblast differentiation, which is a key process in bone formation. This can be assessed by measuring markers of osteoblast activity, such as alkaline phosphatase (ALP) activity, matrix mineralization, and the expression of osteogenic genes.[\[3\]](#)[\[4\]](#)

Signaling Pathway in Osteoblast Differentiation:



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Proposed Signaling in Osteogenesis

Experimental Protocols:

1. Cell Culture and Osteogenic Induction

- Culture MC3T3-E1 cells in α -MEM with 10% FBS.
- For differentiation experiments, switch to an osteogenic medium (α -MEM with 10% FBS, 50 μ g/mL ascorbic acid, and 10 mM β -glycerophosphate).
- Treat the cells with various concentrations of **3'-O-Methylorobol** in the osteogenic medium. Refresh the medium every 2-3 days.

2. Alkaline Phosphatase (ALP) Activity Assay

- After 7-10 days of treatment, wash the cells with PBS and lyse them.
- Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate.
- Normalize the ALP activity to the total protein content.

3. Alizarin Red S Staining for Mineralization

- After 14-21 days of treatment, fix the cells with 4% paraformaldehyde.
- Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.
- Wash with distilled water to remove excess stain.
- Visualize and quantify the calcium deposits.

4. Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

- After 7 days of treatment, extract total RNA from the cells.
- Synthesize cDNA by reverse transcription.

- Perform qRT-PCR to measure the mRNA levels of key osteogenic marker genes, such as Runx2, Alpl (ALP), Bglap (Osteocalcin), and Col1a1 (Collagen type I alpha 1).
- Normalize the gene expression to a housekeeping gene (e.g., Gapdh).

Quantitative Data Summary (Osteogenesis):

Disclaimer: Specific quantitative data for **3'-O-Methylorobol**'s effect on osteogenesis is not readily available in the searched literature. The table below illustrates the expected type of data to be collected. Researchers should perform the experiments to obtain specific values.

Treatment	ALP Activity (fold change vs. control)	Mineralization (fold change vs. control)	Runx2 Expression (fold change vs. control)	Alpl Expression (fold change vs. control)
3'-O-Methylorobol (1 μ M)	To be determined	To be determined	To be determined	To be determined
3'-O-Methylorobol (10 μ M)	To be determined	To be determined	To be determined	To be determined
Positive Control (e.g., BMP-2)	Expected Increase	Expected Increase	Expected Increase	Expected Increase

Conclusion

3'-O-Methylorobol is a promising isoflavone for further investigation due to its potential antioxidant, anti-inflammatory, and osteogenic properties. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the biological activities of this compound. It is anticipated that **3'-O-Methylorobol** may modulate key signaling pathways such as NF- κ B, MAPK, and those involved in osteoblast differentiation, making it a valuable candidate for drug discovery and development in the areas of inflammatory diseases and bone health. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

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